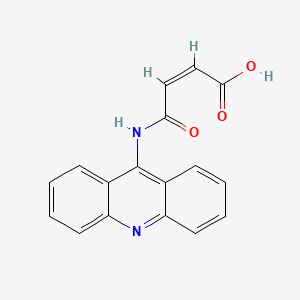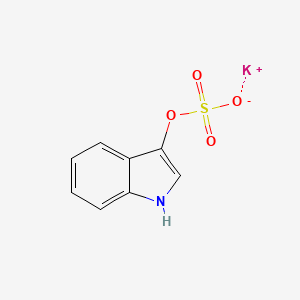
Acide N-(9-Acridinyl)maléamique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Acridinyl)maleamic acid is a chemical compound with the molecular formula C17H12N2O3 and a molecular weight of 292.29 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its applications in the synthesis of fluorescent reagents and its interactions with thiol compounds .
Applications De Recherche Scientifique
N-(9-Acridinyl)maleamic acid has several scientific research applications:
Fluorescent Reagents: It is used in the synthesis of fluorescent thiol reagents, such as N-(9-acridinyl)maleimide, which exhibits strong blue fluorescence when coupled with thiol compounds.
Biochemical Analysis: The compound is utilized in the fluorometric analysis of thiol-containing compounds like cysteine and glutathione.
Protein Modification: Derivatives of N-(9-acridinyl)maleamic acid are employed in the modification of proteins for various biochemical studies.
Mécanisme D'action
Target of Action
N-(9-Acridinyl)maleamic Acid (NAM) is a maleimide type fluorescent thiol reagent . Its primary targets are thiol compounds . Thiol compounds, such as cysteine and glutathione, play crucial roles in various biological processes, including protein synthesis, metabolism, and cellular defense mechanisms .
Mode of Action
NAM interacts with its targets (thiol compounds) through a process known as coupling . This interaction results in the formation of addition compounds . The coupling process is facilitated by the maleimide group in NAM, which reacts rapidly and specifically with thiol groups under mild conditions .
Biochemical Pathways
The interaction of NAM with thiol compounds affects the biochemical pathways involving these compounds. For instance, the coupling of NAM with cysteine or glutathione can influence the metabolic pathways of these compounds, potentially affecting processes such as protein synthesis and cellular defense mechanisms .
Result of Action
The coupling of NAM with thiol compounds results in the formation of addition compounds that exhibit strong blue fluorescence . This fluorescence can be used for the fluorometrical analysis of thiol compounds such as cysteine and glutathione .
Analyse Biochimique
Biochemical Properties
It is known that it is a maleimide type reagent that has faint fluorescence but gives strong blue fluorescence by the reaction with thiol compounds . This suggests that N-(9-Acridinyl)maleamic Acid could interact with enzymes, proteins, and other biomolecules containing thiol groups .
Cellular Effects
Given its fluorescent properties when interacting with thiol compounds , it could potentially be used as a marker in cellular studies to track the presence and distribution of thiol-containing biomolecules.
Molecular Mechanism
The molecular mechanism of N-(9-Acridinyl)maleamic Acid involves its interaction with thiol groups. It was synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . This suggests that it may bind to biomolecules through a similar mechanism, potentially leading to changes in gene expression or enzyme activity.
Metabolic Pathways
Given its synthesis from 9-aminoacridine and maleic anhydride , it may be involved in pathways related to these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(9-Acridinyl)maleamic acid is synthesized through a condensation reaction between 9-aminoacridine and maleic anhydride . The reaction proceeds quantitatively, resulting in the formation of N-(9-acridinyl)maleamic acid. This intermediate can then be transformed into N-(9-acridinyl)maleimide through dehydratic cyclization using polyphosphoric acid .
Industrial Production Methods
While specific industrial production methods for N-(9-acridinyl)maleamic acid are not widely documented, the synthesis typically involves standard laboratory procedures that can be scaled up for industrial purposes. The key steps include the condensation reaction and subsequent cyclization, which can be optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-Acridinyl)maleamic acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of N-(9-acridinyl)maleamic acid from 9-aminoacridine and maleic anhydride.
Dehydratic Cyclization: Conversion of N-(9-acridinyl)maleamic acid to N-(9-acridinyl)maleimide using polyphosphoric acid.
Common Reagents and Conditions
Condensation Reaction: 9-aminoacridine and maleic anhydride are the primary reagents.
Cyclization Reaction: Polyphosphoric acid is used for the dehydratic cyclization.
Major Products Formed
N-(9-Acridinyl)maleamic Acid: The primary product of the condensation reaction.
N-(9-Acridinyl)maleimide: The product of the dehydratic cyclization of N-(9-acridinyl)maleamic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9-Acridinyl)maleimide: A derivative of N-(9-acridinyl)maleamic acid, known for its strong blue fluorescence when coupled with thiol compounds.
N-(9-Acridinyl)succinimide: Another related compound used in similar biochemical applications.
Uniqueness
N-(9-Acridinyl)maleamic acid is unique due to its specific interaction with thiol groups and its role in the synthesis of highly fluorescent reagents. Its derivatives, such as N-(9-acridinyl)maleimide, are particularly valuable in biochemical assays for detecting thiol compounds .
Propriétés
IUPAC Name |
(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHTLMOSJUHKZ-KTKRTIGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)




